molecular formula C5HF9O B084695 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol CAS No. 15052-92-3

1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol

Cat. No.: B084695
CAS No.: 15052-92-3
M. Wt: 248.05 g/mol
InChI Key: GPNSSQNOXHTBQP-UHFFFAOYSA-N
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Description

1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical structure and properties.

Mechanism of Action

Target of Action

Similar compounds such as 1,1,1,3,3,3-hexafluoro-2-propanol have been used as solvents in various chemical reactions , suggesting that the compound may interact with a wide range of molecular targets.

Biochemical Pathways

Similar compounds have been used to facilitate friedel–crafts-type reactions and polymerization reactions , suggesting that the compound may influence a variety of biochemical pathways.

Result of Action

Given its potential use as a solvent in chemical reactions , it may facilitate the formation of desired products or intermediates in these reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol. For instance, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals. Moreover, safety precautions should be taken when handling this compound due to its potential toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol typically involves the fluorination of suitable precursors. One common method is the reaction of hexafluoropropylene oxide with trifluoromethyl lithium, followed by hydrolysis to yield the desired product. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process typically includes steps such as purification and distillation to ensure the final product’s high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated ketones or acids.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions, such as nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Fluorinated ketones or acids.

    Reduction: Fluorinated alcohols or alkanes.

    Substitution: Compounds with substituted functional groups, such as amines or thiols.

Scientific Research Applications

1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol has several scientific research applications, including:

    Chemistry: Used as a solvent and reagent in various organic synthesis reactions due to its unique properties.

    Biology: Employed in studies involving fluorinated compounds’ interactions with biological systems.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol: A similar fluorinated alcohol with comparable properties.

    Hexafluoroisopropanol: Another fluorinated alcohol used in similar applications.

Uniqueness

1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol is unique due to its specific arrangement of fluorine atoms and the presence of a double bond, which imparts distinct reactivity and stability compared to other fluorinated alcohols. This uniqueness makes it valuable in specialized applications where such properties are required.

Properties

IUPAC Name

1,1,1,3,4,4-hexafluoro-2-(trifluoromethyl)but-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF9O/c6-1(2(7)8)3(15,4(9,10)11)5(12,13)14/h15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNSSQNOXHTBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(C(F)(F)F)(C(F)(F)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590980
Record name 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15052-92-3
Record name 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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